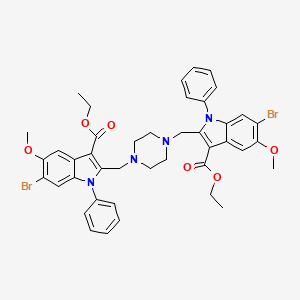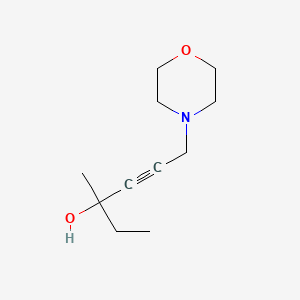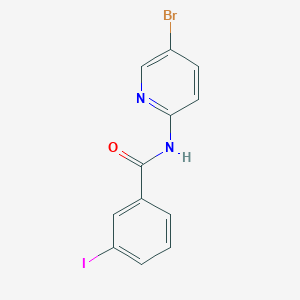![molecular formula C20H14N2O2 B11102202 2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione CAS No. 304869-66-7](/img/structure/B11102202.png)
2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione is a heterocyclic compound that features an isoindole-1,3-dione core with a pyridin-4-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(pyridin-4-ylmethyl)benzaldehyde and phthalic anhydride.
Condensation Reaction: The key step involves a condensation reaction between 4-(pyridin-4-ylmethyl)benzaldehyde and phthalic anhydride in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated isoindole or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Pyridin-3-ylmethyl)phenyl]isoindole-1,3-dione
- 2-[4-(Pyridin-2-ylmethyl)phenyl]isoindole-1,3-dione
- 2-[4-(Pyridin-4-ylmethyl)phenyl]isoindoline-1,3-dione
Uniqueness
2-[4-(Pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
CAS No. |
304869-66-7 |
|---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O2/c23-19-17-3-1-2-4-18(17)20(24)22(19)16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h1-12H,13H2 |
InChI Key |
VNFCZECSEJYNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CC4=CC=NC=C4 |
solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11102128.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11102138.png)
![methyl 4-({[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11102146.png)
![1-Benzyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B11102148.png)
![4-{[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid](/img/structure/B11102155.png)

![[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](pyrrolidin-1-yl)methanone](/img/structure/B11102164.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate](/img/structure/B11102165.png)



![N,N'-bis[(E)-thiophen-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B11102185.png)
![Isopropyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B11102190.png)
![3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B11102204.png)
